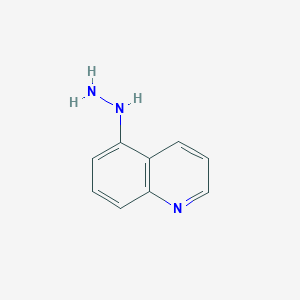

5-Hydrazinylquinoline

Vue d'ensemble

Description

5-Hydrazinylquinoline is an organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, where a hydrazine group is attached to the fifth position of the quinoline ring.

Applications De Recherche Scientifique

5-Hydrazinylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mécanisme D'action

Target of Action

5-Hydrazinylquinoline is a quinoline-based compound that has been studied for its potential antitubercular activities . The primary target of this compound is Mycobacterium tuberculosis enoyl reductase (INHA) , an enzyme crucial for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). INHA is involved in the synthesis of mycolic acids, which are key components of the bacterial cell wall and contribute to the bacteria’s resistance to many antibiotics.

Mode of Action

It is believed to interact with its target, inha, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption weakens the bacterial cell wall, making the bacteria more susceptible to the immune system and other drugs.

Biochemical Pathways

The inhibition of INHA affects the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of mycolic acids . The downstream effects of this disruption can lead to the death of the bacteria, as the integrity of the cell wall is compromised.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been predicted using QikProp software . .

Result of Action

The result of this compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall and potentially the death of the Mycobacterium tuberculosis bacteria . This could result in the alleviation of TB symptoms and the clearance of the infection.

Analyse Biochimique

Biochemical Properties

It is known that quinones, a class of compounds related to 5-Hydrazinylquinoline, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions need to be further investigated.

Cellular Effects

Given its structural similarity to quinones, it may influence cell function through its redox properties

Molecular Mechanism

As a quinone-related compound, it may exert its effects at the molecular level through redox cycling and binding interactions with biomolecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinoline typically involves the reaction of quinoline derivatives with hydrazine. One common method is the reaction of 5-chloroquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{ClN} + \text{N}_2\text{H}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydrazinylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Comparaison Avec Des Composés Similaires

5-Aminoquinoline: Similar in structure but with an amino group instead of a hydrazine group.

5-Nitroquinoline: Contains a nitro group at the fifth position.

5-Chloroquinoline: Has a chlorine atom at the fifth position.

Uniqueness: 5-Hydrazinylquinoline is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

5-Hydrazinylquinoline, a derivative of quinoline, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, biochemical properties, and various studies highlighting its potential therapeutic applications.

Target Pathogens

this compound exhibits significant antibacterial activity against various pathogens, including:

- Acinetobacter baumannii

- Escherichia coli

- Staphylococcus aureus

- Mycobacterium tuberculosis (Mtb WT H37Rv) .

Mode of Action

The compound disrupts essential biochemical pathways in target bacteria, leading to inhibition of growth or cell death. It is suggested that this compound interferes with the bacteria's ability to metabolize hemoglobin and may affect cellular processes by modulating signaling pathways and gene expression .

This compound plays a crucial role in biochemical reactions, particularly in forming hydrazones and oximes. Its interaction with aldehydes and ketones results in stable derivatives that are useful for various analytical applications. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The hydrazide-hydrazone moiety is particularly significant for various biological activities, including:

- Cytotoxicity : Compounds containing this moiety have shown enhanced cytotoxic effects against neuroblastoma cell lines (e.g., SH-SY5Y) compared to breast cancer cells .

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms such as apoptosis induction, angiogenesis inhibition, receptor inhibition, and DNA intercalation .

Case Studies

- Neuroblastoma Cell Lines : In vitro studies revealed that certain quinoline-hydrazide compounds reduced the viability of neuroblastoma cells significantly more than other compounds tested. For instance, compound 16 exhibited a reduction in cell viability by up to 53% compared to its longer chain analogue 19 .

- Cytotoxicity Evaluation : A study involving the NCI 60 cell line panel indicated that several quinolyl hydrazones exhibited excellent anticancer activity across multiple cancer types. Notably, compounds were lethal to a greater extent against specific cancer lines compared to normal human fibroblasts .

Antimicrobial Activity

The antimicrobial properties of this compound extend beyond bacterial infections:

- Antitubercular Activity : The compound has shown promise against multidrug-resistant strains of Mycobacterium tuberculosis, with studies indicating that derivatives can act through different mechanisms than existing tuberculosis drugs .

- Schistosomicidal Activity : Recent research has identified related compounds that demonstrate significant schistosomicidal activity, suggesting a broader application for quinoline derivatives in treating parasitic infections .

Summary of Biological Activities

Propriétés

IUPAC Name |

quinolin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWEHGEHPCODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409461 | |

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-79-0 | |

| Record name | 5-hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.